Propanedinitrile, (3-azidopropyl)ethyl-
Description
Propanedinitrile, (3-azidopropyl)ethyl- is a nitrile-based organic compound characterized by a central propanedinitrile core (two adjacent nitrile groups) substituted with a 3-azidopropyl group and an ethyl group. The azide (-N₃) functional group confers high reactivity, particularly in cycloaddition reactions (e.g., click chemistry), while the ethyl and azidopropyl substituents influence its hydrophobicity and steric profile. This compound is part of a broader class of propanedinitrile derivatives, which vary in substituent type and position, leading to divergent chemical and physical properties .
Properties
CAS No. |
649759-82-0 |
|---|---|
Molecular Formula |
C8H11N5 |
Molecular Weight |
177.21 g/mol |
IUPAC Name |
2-(3-azidopropyl)-2-ethylpropanedinitrile |
InChI |
InChI=1S/C8H11N5/c1-2-8(6-9,7-10)4-3-5-12-13-11/h2-5H2,1H3 |
InChI Key |
JTHVZCXYNCGWRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCN=[N+]=[N-])(C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitrile Formation: The synthesis of propanedinitrile, (3-azidopropyl)ethyl- typically begins with the formation of the nitrile group.
Azide Introduction: The azide group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Propanedinitrile, (3-azidopropyl)ethyl- can undergo oxidation reactions, often leading to the formation of nitrile oxides.
Reduction: Reduction of the azide group can yield amines, which can further participate in various organic transformations.
Substitution: The azide group can be substituted by other nucleophiles, such as amines or alcohols, to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions often employ sodium azide, amines, or alcohols in polar aprotic solvents.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Heterocycles: Propanedinitrile, (3-azidopropyl)ethyl- is used as a building block in the synthesis of heterocyclic compounds, which are important in medicinal chemistry.
Biology:
Bioconjugation: The azide group allows for bioorthogonal reactions, making this compound useful in labeling and tracking biomolecules.
Medicine:
Drug Development: Its derivatives are explored for potential therapeutic applications, including as precursors to pharmacologically active compounds.
Industry:
Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of propanedinitrile, (3-azidopropyl)ethyl- depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the azide group acts as a leaving group, allowing the introduction of various nucleophiles. In reduction reactions, the azide group is reduced to an amine, which can participate in further chemical transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis of compounds structurally or functionally related to Propanedinitrile, (3-azidopropyl)ethyl-, based on substituent groups, reactivity, and applications.
Propanedinitrile Derivatives with Azide Substituents
Propanedinitrile, (2-azidoethyl)(phenylmethyl)
- Structure : Features a phenylmethyl (benzyl) group and a 2-azidoethyl substituent on the propanedinitrile core.
- The shorter azidoethyl chain may reduce steric hindrance, favoring faster reaction kinetics in click chemistry applications .
Propanedinitrile, (3-azidopropyl)(3-methyl-2-butenyl)
- Structure : Contains a branched alkenyl group (3-methyl-2-butenyl) alongside the azidopropyl chain.
- Increased molecular weight and hydrophobicity due to the longer substituents may lower water solubility .
Propanedinitrile Derivatives with Halogen Substituents
[Chloro(phenyl)methylidene]propanedinitrile
- Structure : Substituted with a chlorophenyl group on the propanedinitrile core.
- Key Differences :
Propanedinitrile, (2-bromoethyl)ethyl
- Structure : Features a bromoethyl group instead of azidopropyl.
- Key Differences :
Simpler Azido-Nitrile Compounds
3-Azidopropanenitrile
- Structure : A linear propionitrile chain with a terminal azide group.
- Smaller size improves solubility in polar aprotic solvents but limits steric control in polymerization or bioconjugation .
Data Table: Comparative Properties of Selected Compounds
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Highlights | Solubility Trends |
|---|---|---|---|---|
| Propanedinitrile, (3-azidopropyl)ethyl- | ~207.2 (estimated) | Azide, nitrile, ethyl | Click chemistry, photodegradation | Low in water, high in DMF |
| Propanedinitrile, (2-azidoethyl)(phenylmethyl) | ~230.3 | Azide, nitrile, benzyl | Rapid cycloaddition, aromatic interactions | Moderate in THF |
| [Chloro(phenyl)methylidene]propanedinitrile | ~216.6 | Chloro, nitrile, phenyl | Nucleophilic substitution, electrophilic | Low in water, high in DCM |
| 3-Azidopropanenitrile | ~98.1 | Azide, nitrile | Click chemistry, small-molecule coupling | Moderate in acetonitrile |
Biological Activity
Propanedinitrile, (3-azidopropyl)ethyl- is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Propanedinitrile, (3-azidopropyl)ethyl- features a unique azide functional group that may influence its reactivity and biological interactions. The general structure can be represented as follows:
Mechanisms of Biological Activity
The biological activity of propanedinitrile compounds often involves interactions with various biological targets, including enzymes and DNA. The azide group can participate in click chemistry reactions, which are valuable for drug development and bioconjugation.
- Antimicrobial Activity : Compounds with azide groups have shown potential in antimicrobial applications. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
- Anticancer Properties : Some studies indicate that azide-containing compounds can induce apoptosis in cancer cells through mechanisms involving DNA damage or inhibition of specific signaling pathways.
Case Studies
Several studies have investigated the biological effects of azide-containing compounds similar to propanedinitrile, (3-azidopropyl)ethyl-. Below are summarized findings from notable research:
Research Findings
Research has demonstrated that the incorporation of azide groups into organic molecules can enhance their biological activity. For instance, compounds synthesized with azide functionalities have been shown to exhibit selective cytotoxicity towards cancer cells while sparing normal cells.
Anticancer Mechanism
The anticancer effects are often linked to:
- DNA Intercalation : Azides can intercalate into DNA structures, leading to strand breaks.
- Enzyme Inhibition : Inhibition of key enzymes involved in cell proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
